molecular formula C6H9CH=CH2<br>C8H12<br>C8H12 B086511 4-Vinylcyclohexene CAS No. 100-40-3

4-Vinylcyclohexene

Cat. No.: B086511
CAS No.: 100-40-3
M. Wt: 108.18 g/mol
InChI Key: BBDKZWKEPDTENS-UHFFFAOYSA-N
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Description

4-Vinylcyclohexene (4-VCH; CAS No. 100-40-3) is an industrial chemical formed via dimerization of 1,3-butadiene and is a by-product of rubber, plastic, pesticide, and flame-retardant production . Its diepoxide metabolite, this compound diepoxide (VCD; CAS No. 106-87-6), is a reactive diluent in epoxy resins and a known ovotoxicant. VCD selectively destroys primordial and primary ovarian follicles in rodents by accelerating apoptosis, leading to premature ovarian insufficiency (POI) . This toxicity is linked to metabolic activation via CYP2E1 in the ovary and disruption of redox homeostasis and signaling pathways like KIT/KITLG .

Preparation Methods

4-Vinylcyclohexene is primarily produced by the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction is conducted at temperatures ranging from 110 to 425 degrees Celsius and pressures of 1.3 to 100 megapascals in the presence of a catalyst. A mixture of silicon carbide and salts of copper or chromium is used as the catalyst . Another method involves the cyclo-dimerization of butadiene in the presence of nitrosyl iron catalysts .

Chemical Reactions Analysis

Epoxidation Reactions

One of the primary reactions involving 4-vinylcyclohexene is its epoxidation, which leads to the formation of two significant metabolites:

  • This compound 1,2-Monoepoxide (VCM) : This compound is formed when this compound undergoes metabolic transformation in the liver through the action of cytochrome P450 isoform 2A. VCM is recognized for its role in various toxicological effects and serves as a precursor for further reactions.

  • This compound Diepoxide (VCD) : Following the formation of VCM, further metabolism by cytochrome P450 isoform 2B results in the production of VCD. This compound has been implicated in ovarian toxicity and has been studied extensively for its effects on reproductive health, particularly in rodent models .

Toxicological Implications

The metabolites of this compound have significant biological implications:

  • Toxicity Mechanisms : Research indicates that VCD induces atretic degeneration of ovarian follicles through various signaling pathways, including the B-cell lymphoma 2 (Bcl-2) pro-apoptotic pathway and oxidative stress response pathways mediated by nuclear factor erythroid 2-related factor 2 .

  • Environmental and Occupational Exposure : The production processes involving this compound can lead to occupational exposure risks for workers in industries such as plastics and rubber manufacturing. The European Chemicals Agency has highlighted these concerns due to the potential for VCD to cause early ovarian failure in exposed individuals .

Reaction Conditions and Products

The following table summarizes key reactions involving this compound along with their conditions and products:

Reaction TypeConditionsProducts
Diels-Alder Reaction110 - 425 °C, Pressure: 1.3 - 100 MPaThis compound
EpoxidationEnzyme-mediated (Cytochrome P450)VCM (this compound Monoepoxide), VCD (Diepoxide)
PolymerizationCatalyst-dependentVarious polymeric materials

Scientific Research Applications

Chemical Synthesis

Intermediate in Chemical Production
4-Vinylcyclohexene is primarily utilized as an intermediate in the synthesis of various chemicals. It is involved in the production of flame retardants, flavors, fragrances, and polyolefins. The compound's reactivity allows it to participate in several polymerization reactions, making it valuable in creating diverse materials .

Polymerization Reactions
The compound can undergo polymerization to produce polymers with specific properties. For instance, it can react with other monomers to form copolymers that exhibit enhanced thermal stability and mechanical strength. This property is particularly useful in the production of advanced materials for automotive and aerospace applications .

Biological Research

Toxicological Studies
this compound has been extensively studied for its toxicological effects. Research indicates that its diepoxide form (this compound diepoxide) has been linked to carcinogenic effects in animal models. In studies involving skin application in mice and rats, a significant increase in the incidence of skin tumors was observed, highlighting its potential as a carcinogen .

Impact on Ovarian Function
In reproductive toxicology, this compound has been shown to affect ovarian function. Studies demonstrate that exposure can lead to a reduction in the number of oocytes and induce granulosa cell tumors in female mice. This has implications for understanding the compound's effects on female reproductive health and potential links to premature ovarian insufficiency .

Case Study 1: Carcinogenic Potential

A study conducted on Fischer 344 rats demonstrated that skin applications of this compound diepoxide led to a significant increase in squamous-cell carcinoma incidence. Over a period of 105 weeks, high-dose groups exhibited reduced survival rates and increased tumor formation compared to control groups .

Case Study 2: Reproductive Toxicity

Research involving B6C3F1 mice revealed that administration of this compound resulted in a marked decrease in ovarian follicles. The study highlighted the compound's role as a reproductive toxicant, suggesting that exposure could lead to long-term fertility issues .

Data Tables

Application AreaSpecific UseFindings/Notes
Chemical SynthesisIntermediate for polymersUsed in flame retardants and polyolefins
Toxicological ResearchCarcinogenic studiesIncreased skin tumors observed in animal models
Reproductive HealthOvarian function studiesReduction in oocytes; potential tumorigenesis

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

4-Vinylcyclohexene Monoepoxide (VCM)

  • Structure and Metabolism: VCM is a monoepoxide metabolite of VCH, formed via epoxidation of one double bond. Unlike VCD, it lacks the second epoxide group.
  • Toxicity: VCM exhibits lower ovotoxicity compared to VCD.

Butadiene and Isoprene Derivatives

  • Butadiene Diepoxide : A metabolite of 1,3-butadiene, this diepoxide shares structural and mechanistic similarities with VCD. It depletes ovarian follicles in mice and has high alkylation activity, correlating with ovotoxicity .
  • This underscores the necessity of diepoxide formation for toxicity .

Cyclohexene Analogues

  • Cyclohexene Monoepoxide: Lacking a vinyl group, this compound is neither metabolized to a diepoxide nor ovotoxic .

Mechanistic Insights: Role of Diepoxides and Chemical Reactivity

Chemical Reactivity and Alkylation Potential

Diepoxides like VCD and butadiene diepoxide exhibit 3.5–10× higher chemical reactivity (measured via nicotinamide alkylation) than monoepoxides. This reactivity drives covalent binding to cellular macromolecules, disrupting follicular survival pathways (e.g., PI3K/Akt and KITLG signaling) .

Metabolic Activation

  • VCH vs. Butadiene : Both require CYP-mediated epoxidation for toxicity. VCH is metabolized to VCD via CYP2E1 in the ovary, while butadiene undergoes hepatic CYP2E1/2F2 activation .
  • Species Differences : Mice are more susceptible to VCH/VCD-induced ovotoxicity than rats, likely due to higher ovarian CYP2E1 activity .

Comparative Toxicity Data

Compound Structure Metabolite Ovotoxicity Key Mechanism Reference
4-VCH Diene VCD (diepoxide) High (mice) Apoptosis, ROS, KITLG inhibition
VCM Monoepoxide N/A Moderate ROS generation
Butadiene Diepoxide Diepoxide N/A High Alkylation, follicle depletion
7,12-DMBA Polycyclic aromatic DMBA-3,4-diol-1,2-epoxide High mEH bioactivation, DNA adducts

Contrast with Non-Diepoxide Ovotoxicants

  • Polycyclic Aromatic Hydrocarbons (PAHs) : Chemicals like DMBA require bioactivation by microsomal epoxide hydrolase (mEH) to exert toxicity, unlike VCD, which is detoxified by mEH .
  • Chemotherapeutic Agents : Cisplatin and doxorubicin cause broad follicular damage (all stages) via DNA crosslinking, whereas VCD targets primordial follicles specifically .

Biological Activity

4-Vinylcyclohexene (VCH) is an industrial chemical primarily used as an intermediate in the production of various polymers and flame retardants. Its biological activity, particularly its effects on reproductive health and mutagenicity, has garnered significant attention in toxicological studies. This article explores the biological effects of VCH, focusing on its mechanisms of action, toxicity, and implications for human health.

This compound is a cyclic alkene with a vinyl group that can undergo metabolic transformations in biological systems. Upon administration, VCH is metabolized primarily to 4-vinyl-1,2-epoxycyclohexane, which is a reactive epoxide. Studies have shown that after oral administration in rodents, VCH exhibits peak blood levels within 1-2 hours, with significant excretion via urine and expired air . The compound accumulates in adipose tissue, indicating potential long-term exposure risks .

Reproductive Toxicity

One of the most concerning aspects of VCH is its impact on reproductive health. Research indicates that exposure to this compound diepoxide (VCD), a metabolite of VCH, leads to ovarian toxicity. In studies involving Sprague-Dawley rats, VCD caused selective destruction of primordial follicles, mimicking the menopausal transition in women. This effect was dose-dependent, with higher doses resulting in more significant follicle depletion .

Table 1: Effects of VCD on Ovarian Follicles

Dose (mg/kg)Follicle Type AffectedObserved Effects
40PrimordialModerate depletion
80Primordial & PrimarySevere depletion

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified VCH as a suspected human carcinogen. Long-term studies have demonstrated that skin application of VCD leads to an increased incidence of ovarian tumors in female mice. Specifically, granulosa-cell tumors were significantly more prevalent in treated groups compared to controls .

Table 2: Tumor Incidence in Mice Following VCD Treatment

Treatment GroupGranulosa-Cell Tumors (n/N)Mixed Tumors (n/N)
Control (0 mg)1/490/49
Low Dose (2.5 mg)0/490/49
Mid Dose (5 mg)7/4911/49
High Dose (10 mg)12/506/50

Mutagenicity Studies

VCH and its diepoxide form have been shown to exhibit mutagenic properties. In vitro studies indicated that VCD induced mutations in Salmonella typhimurium and Saccharomyces cerevisiae, as well as chromosomal aberrations in mammalian cell lines . Notably, micronucleus formation was observed in plant cells exposed to the compound, further underscoring its potential genotoxicity.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of VCH:

  • Ovarian Toxicity Model : A study demonstrated that daily intraperitoneal injections of VCD resulted in significant ovarian damage in both adult and peripubertal rats. The research highlighted the compound's ability to induce gradual ovarian failure .
  • Skin Tumor Induction : Long-term dermal exposure studies revealed a correlation between VCD application and the development of skin tumors in mice. The incidence rates were statistically significant compared to control groups .
  • In Vitro Mutagenesis : Experimental assays confirmed that VCH induces genetic mutations at specific loci in cultured mammalian cells, indicating its potential as a mutagenic agent .

Q & A

Basic Research Questions

Q. What are the established methodologies for assessing 4-Vinylcyclohexene-induced ovarian toxicity in experimental models?

Methodological Answer:

  • In vitro models : Use ovarian granulosa cells (GCs) from species such as goats or humans. Treat cells with 4-VCH or its diepoxide metabolite (VCD) at concentrations ranging from 0.5–2 mM for 24 hours. Measure viability via MTT assays, apoptosis via caspase-3/7 activation, and oxidative stress markers (e.g., ROS, malondialdehyde) .
  • In vivo models : Administer VCD orally (e.g., 100–500 mg/kg/day for 28 days) in rodents. Assess ovarian follicle depletion histologically, quantify serum hormone levels (e.g., AMH, FSH), and evaluate oxidative damage via lipid peroxidation (MDA levels in ovaries) .

Q. What molecular mechanisms underlie this compound’s ovarian toxicity?

Methodological Answer:

  • VCD triggers caspase-dependent apoptosis in primordial and primary follicles by inducing DNA damage and ROS overproduction. Key steps include cytochrome c release, activation of caspases-9/-3, and PARP cleavage .
  • VCD disrupts redox balance by depleting glutathione (GSH) and increasing lipid peroxidation, leading to mitochondrial dysfunction .
  • Species-specific metabolism influences toxicity: murine liver microsomes metabolize 4-VCH to reactive epoxides 13x faster than humans, explaining higher susceptibility in mice .

Q. How is this compound detected and quantified in environmental or biological samples?

Methodological Answer:

  • Gas chromatography-mass spectrometry (GC-MS) : Extract 4-VCH from air samples using charcoal tubes, desorb with trichlorofluoromethane, and analyze via GC-MS with a detection limit of ~1 ppm .
  • High-performance liquid chromatography (HPLC) : Quantify 4-VCH metabolites (e.g., monoepoxides) in rodent tissues using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can researchers address conflicting data on species-specific responses to this compound exposure?

Methodological Answer:

  • Comparative metabolic profiling : Use liver microsomes from mice, rats, and humans to quantify epoxide metabolites (e.g., 4-vinyl-1,2-epoxycyclohexane) via LC-MS. Correlate metabolic rates with ovarian toxicity outcomes .
  • Transgenic models : Employ humanized CYP450 mice to study interspecies differences in bioactivation and detoxification pathways .
  • In silico modeling : Predict metabolic pathways using software like Simcyp to simulate human pharmacokinetics and extrapolate rodent data .

Q. What experimental designs are optimal for evaluating this compound’s dual role as an ovarian toxicant and potential carcinogen?

Methodological Answer:

  • Two-stage carcinogenesis assays : Apply VCD topically in SENCAR mice (sensitive to skin tumors) and monitor for ovarian granulosa cell tumors and skin neoplasms .
  • Long-term bioassays : Administer 4-VCH via oral gavage (e.g., 250–500 mg/kg, 5 days/week for 2 years) in rodents. Perform histopathology on ovaries, adrenal glands, and lungs, as these are target organs in prior studies .
  • Mechanistic overlap analysis : Use RNA-seq to identify shared pathways (e.g., oxidative stress, DNA repair) in ovarian toxicity and carcinogenesis .

Q. How can researchers resolve contradictions in redox signaling outcomes reported for this compound diepoxide?

Methodological Answer:

  • Dose-response stratification : Test VCD at low (hormone-mimicking, 0.1–1 µM) vs. high (apoptotic, >10 µM) doses in vitro. Measure Nrf2 activation (low dose) vs. caspase-3 cleavage (high dose) .
  • Time-course experiments : Track ROS levels (using DCFH-DA probes) and antioxidant enzymes (SOD, catalase) at intervals (e.g., 6–48 hours) to identify biphasic redox responses .
  • Knockdown/knockout models : Silence Nrf2 or p53 in GCs to dissect their roles in pro-survival vs. pro-apoptotic signaling under VCD exposure .

Q. Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing this compound toxicity data?

Methodological Answer:

  • Dose-response curves : Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in Prism) to calculate IC50 values for cell viability assays .
  • Multivariate analysis : Apply PCA or hierarchical clustering to integrate omics data (transcriptomics, metabolomics) and identify biomarkers of exposure .
  • Error reporting : Include standard deviation (SD) or SEM in graphs and perform t-tests/ANOVA with post-hoc corrections (e.g., Tukey’s) for multi-group comparisons .

Q. How should researchers present conflicting carcinogenicity data in publications?

Methodological Answer:

  • Weight-of-evidence tables : Summarize IARC classifications (Group 2B), rodent tumor incidences, and mechanistic data (e.g., mutagenicity in Salmonella) .
  • Limitations section : Acknowledge gaps (e.g., lack of human epidemiological data) and recommend follow-up studies (e.g., cohort analyses in occupational settings) .

Properties

IUPAC Name

4-ethenylcyclohexene
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InChI

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2-4,8H,1,5-7H2
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InChI Key

BBDKZWKEPDTENS-UHFFFAOYSA-N
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Canonical SMILES

C=CC1CCC=CC1
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Molecular Formula

Record name 4-VINYLCYCLOHEXENE
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Related CAS

27053-88-9
Record name Cyclohexene, 4-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID3021437
Record name 4-Vinylcyclohexene
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Molecular Weight

108.18 g/mol
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Physical Description

Gas or Vapor; Liquid, Colorless to slightly yellow liquid with a sweet aromatic odor at 0.5 ppm; [AIHA], COLOURLESS LIQUID., Colorless liquid.
Record name Cyclohexene, 4-ethenyl-
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Boiling Point

128 °C @ 760 mm Hg, 128 °C, 259-261 °F
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Flash Point

61 °F (Closed cup), 16 °C, 16 °C c.c., 60 °F
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Solubility

Miscible with methanol, Soluble in ether, benzene, petroleum ether., In water, 50 mg/l @ 25 °C, Solubility in water, mg/l at 25 °C: 50 (practically insoluble)
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Density

0.8299 @ 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.09, 0.83
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Vapor Density

3.76 (Air= 1), Relative vapor density (air = 1): 3.7, 3.76
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Vapor Pressure

15.7 [mmHg], 15.7 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 2.1, 15 mmHg at 77 °F
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Color/Form

Liquid

CAS No.

100-40-3
Record name Vinylcyclohexene
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Melting Point

-108.9 °C, -109 °C, -150 °F
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Synthesis routes and methods I

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.
[Compound]
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
18.3 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

13.1 g of the catayst prepared in Example 17 was charged into a steel reactor under a blanket of nitrogen. To this was added 8.4 g of 1,2-dicyclohex-4-enyl ethylene and 27 g of isobutene. The reactor was sealed and rocked. After 1 hour at ambient temperature, the products were analysed. 3.7% of the 1,2-dicyclohex-4-vinyl ethylene was converted affording dismutation products with the following selectivities 31.3% 4-isobutenylcyclohexene and 69.% 4-vinylcyclohexene.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The process of Example 18 was repeated except that the catalyst was impregnated with tetramethyltin before use and the feed was 27 g of isobutene and 9.6 g of 1,2-dicyclohex-4-enylethene. The catalyst so prepared contained 6.4% by weight SnMe4. After 30 minutes reaction the products were analysed. 13.7% of the 1,2-dicyclohex-4-enylethylene was converted affording dismutation products with the following seectivities 54% 4-isobutenylcyclohexene and 4.6% 4-vinylcylohexene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
4.6%

Synthesis routes and methods IV

Procedure details

The polymerization conditions of Example 5 were substantially repeated using the bis(diphenyltrimethylsilylmethyl)titanium (II) complex (0.01 M in toluene), and MAO (1.6 M in toluene), dimethylanilinium tetrakispentafluorophenylborate (DMATB) (0.002 M in toluene), or tris(pentafluorophenyl)borane (borane) (0.01 M in toluene) cocatalyst. Styrene monomer, vinylcyclohexane (VCH) or 4-vinylcyclohexene (4-VCH) were polymerized. The resulting styrene polymers possessed crystalline melting points in excess of 260° C., indicating that the polymers were syndiotactic. Molar ratios of reactants and results are contained in Table IV.
[Compound]
Name
dimethylanilinium tetrakispentafluorophenylborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Name
bis(diphenyltrimethylsilylmethyl)titanium (II)
Quantity
0 (± 1) mol
Type
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Vinylcyclohexene
4-Vinylcyclohexene

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